An In-depth Technical Guide to {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS No. 1323699-63-3)
An In-depth Technical Guide to {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS No. 1323699-63-3)
This technical guide provides a comprehensive overview of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. This document delves into its synthesis, physicochemical properties, putative mechanisms of action, and detailed experimental protocols for its biological evaluation.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in the development of a wide array of pharmacologically active agents due to its versatile chemical nature and ability to interact with various biological targets.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and neuroprotective effects.[1][2] The structural rigidity and electronic properties of the isoxazole ring allow for the precise spatial orientation of substituent groups, making it a valuable pharmacophore in the design of targeted therapies.
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride belongs to the class of 5-arylisoxazoles, which have been the subject of extensive research. The presence of the 4-chlorophenyl group at the 5-position and a methylamine hydrochloride at the 3-position suggests potential for interactions with specific biological targets, warranting further investigation into its therapeutic potential.
Physicochemical and Structural Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool or therapeutic agent.
| Property | Value | Source |
| CAS Number | 1323699-63-3 | Chemical Supplier Data |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | Chemical Supplier Data |
| Molecular Weight | 245.11 g/mol | Chemical Supplier Data |
| Appearance | Solid | Chemical Supplier Data |
| Purity | Typically ≥95% | Chemical Supplier Data |
| InChI Key | MPIVHYLSCKPXBK-UHFFFAOYSA-N | Chemical Supplier Data |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from the commercially available 4-chloroacetophenone.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
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To a solution of 4-chloroacetophenone (1 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
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Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude chalcone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 5-(4-chlorophenyl)isoxazole
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Dissolve the crude chalcone intermediate (1 eq) in ethanol.
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Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2 eq) to the solution.
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Reflux the mixture for 4-6 hours.
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After cooling, pour the reaction mixture into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-(4-chlorophenyl)isoxazole.
Step 3: Synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde
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Cool a solution of N,N-dimethylformamide (DMF) (3 eq) to 0°C.
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Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature below 5°C.
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Stir the mixture at 0°C for 30 minutes to form the Vilsmeier-Haack reagent.
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Add a solution of 5-(4-chlorophenyl)isoxazole (1 eq) in DMF dropwise to the Vilsmeier-Haack reagent.
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Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldehyde.
Step 4: Synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde oxime
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Dissolve the aldehyde (1 eq) in ethanol.
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Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Stir the mixture at room temperature for 2-3 hours.
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Monitor the reaction by TLC. Upon completion, remove the solvent and extract the product with ethyl acetate.
Step 5: Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine
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Dissolve the oxime (1 eq) in a suitable solvent such as methanol or ethanol.
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Add a catalyst, such as Palladium on carbon (10 mol%).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
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Alternatively, reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
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Filter the catalyst (for hydrogenation) and concentrate the solvent to obtain the crude amine.
Step 6: Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
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Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Add a solution of HCl in diethyl ether dropwise with stirring.
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The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Putative Mechanisms of Action
While specific mechanistic studies on {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride have not been published, the extensive body of research on isoxazole derivatives allows for the formulation of plausible mechanisms of action in key therapeutic areas.
Anticancer Activity
Isoxazole-containing compounds have been identified as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[4][5] One of the prominent mechanisms is the inhibition of protein kinases, which are frequently dysregulated in cancer.[6]
Caption: Putative mechanism of anticancer activity via protein kinase inhibition.
The 4-chlorophenyl moiety of the target compound may facilitate binding to the hydrophobic pockets of kinase active sites, while the methylamine group could form hydrogen bonds, contributing to inhibitory potency.
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[7][8]
Caption: Putative mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a series of in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Assay
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
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Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.
-
Incubation: In a 96-well plate, add the assay buffer, heme, the test compound at various concentrations, and the COX-1 or COX-2 enzyme. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the arachidonic acid substrate to initiate the reaction.
-
Prostaglandin Measurement: Stop the reaction after a defined time and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a promising scaffold for further investigation in drug discovery. Based on the well-established biological activities of the isoxazole class of compounds, it is hypothesized to possess anticancer and anti-inflammatory properties. The synthetic and experimental protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.
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